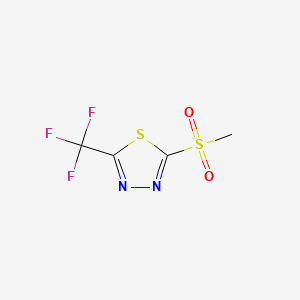

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O2S2/c1-13(10,11)3-9-8-2(12-3)4(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLPTSMJAQPVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865385 | |

| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27603-25-4 | |

| Record name | 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27603-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027603254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis is primarily a two-step process commencing with the formation of a key intermediate, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, followed by its oxidation to the final product. This document details the experimental protocols, quantitative data, and logical workflow of this synthetic route.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 27603-25-4 |

| Molecular Formula | C₄H₃F₃N₂O₂S₂[1] |

| Molecular Weight | 232.21 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Boiling Point | 269 °C[1] |

| Density | 1.65 g/cm³[1] |

| Flash Point | 116 °C[1] |

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the cyclization of methyldithiocarbazinate with trifluoroacetic acid to yield the intermediate, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. The subsequent step is the oxidation of this intermediate to the final sulfonyl product.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

This procedure is based on the reaction of methyldithiocarbazinate (MDTC) with trifluoroacetic acid (TFA), often in the presence of an aromatic solvent like toluene.

General Protocol:

-

A slurry is formed by adding methyldithiocarbazinate to toluene in a reaction flask.

-

Trifluoroacetic acid is then added to the slurry with agitation. The molar ratio of TFA to MDTC is typically in excess, ranging from 1.1:1 to 5:1.[2]

-

The reaction mixture is heated to a temperature between 30°C and 150°C for 1 to 5 hours.[2]

-

Following the reaction, water and excess trifluoroacetic acid are removed by azeotropic distillation.[2]

-

A significant byproduct, 2,5-bis-(methylthio)-1,3,4-thiadiazole, may form. This can be removed by cooling the reaction mixture and acidifying it with a concentrated inorganic acid, such as sulfuric acid, followed by phase separation.[3]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Reactants | Methyldithiocarbazinate, Trifluoroacetic Acid | [2] |

| Solvent | Toluene | [2] |

| Molar Ratio (TFA:MDTC) | 1.1:1 to 5:1 | [2] |

| Reaction Temperature | 30°C to 150°C | [2] |

| Reaction Time | 1 to 5 hours | [2] |

| Yield | 90-93% | [2] |

Step 2: Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

The intermediate from Step 1 is oxidized to the final product using an oxidizing agent and a catalyst.

General Protocol:

-

The starting material, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole, is dissolved in a suitable solvent such as toluene or glacial acetic acid.[4]

-

A catalyst, typically a molybdenum or tungsten compound (e.g., sodium tungstate), is added to the mixture.[4]

-

An oxidizing agent, commonly hydrogen peroxide, is introduced to the reaction mixture.[4]

-

The reaction is carried out at an elevated temperature, generally between 60°C and 110°C.

-

Upon completion of the reaction, the final product, this compound, can be isolated, for instance, by cooling the solution to induce crystallization.[5]

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Starting Material | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | [4] |

| Oxidizing Agent | Hydrogen Peroxide | [4] |

| Catalyst | Molybdenum or Tungsten compounds | [4] |

| Solvent | Toluene or Glacial Acetic Acid | [4] |

| Reaction Temperature | 60°C to 110°C | |

| Yield | ~65% to 95% | [4][5] |

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

Expected Spectroscopic Features:

-

¹H NMR: For the final product, a singlet corresponding to the methyl protons of the sulfonyl group would be expected.

-

¹³C NMR: Signals corresponding to the carbons of the thiadiazole ring, the trifluoromethyl group, and the methyl group would be present.

-

IR Spectroscopy: Characteristic absorption bands for the sulfonyl group (S=O stretching) would be a key indicator of successful oxidation.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the respective compounds would confirm their formation.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

- 1. This compound | 27603-25-4 | Benchchem [benchchem.com]

- 2. data.epo.org [data.epo.org]

- 3. EP0926141B1 - Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate - Google Patents [patents.google.com]

- 4. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]

- 5. 1,3,4-Thiadiazole,2-(methylsulfonyl)-5-(trifluoromethyl)- | 27603-25-4 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound with significant potential in the agrochemical and pharmaceutical industries. This document collates available data on its physical and chemical characteristics, outlines experimental protocols for their determination, and presents a visual representation of its synthesis and proposed biological action. The information herein is intended to support further research and development involving this compound.

Introduction

This compound is a synthetic organic compound characterized by a five-membered thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group.[1] These functional groups are known to impart desirable properties in biologically active molecules, with the trifluoromethyl group often enhancing lipophilicity and metabolic stability, and the methylsulfonyl group potentially increasing solubility in polar solvents and influencing reactivity.[1] This compound has garnered interest as an intermediate in the synthesis of herbicides and for its intrinsic antifungal, insecticidal, and potential anticancer activities.[2][3] A thorough understanding of its physicochemical properties is paramount for its application in drug design and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 27603-25-4 | [2] |

| Molecular Formula | C4H3F3N2O2S2 | [1] |

| Molecular Weight | 232.20 g/mol | [5] |

| Appearance | White to off-white powder | [2] |

| SMILES | CS(=O)(=O)c1nnc(s1)C(F)(F)F | [5] |

| InChI Key | SQLPTSMJAQPVKR-UHFFFAOYSA-N | [2] |

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 86 °C | [6] |

| Boiling Point | 269 °C at 760 mmHg | [2][7] |

| Density | 1.65 g/cm³ | [2] |

| Flash Point | 116 °C | [2][7] |

| Vapor Pressure | 0.0125 mmHg at 25°C | [6] |

| Refractive Index | 1.465 | [6] |

| LogP (predicted) | 0.9604 - 2.04120 | [5][6] |

| pKa (predicted) | -7.04 ± 0.10 | [8] |

| Solubility | DMSO, Methanol (Slightly) | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

The primary method for the synthesis of this compound is through the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[9][10]

-

Reaction: Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.

-

Oxidizing Agent: Hydrogen peroxide is a commonly used oxidizing agent.[9]

-

Catalyst: The reaction is catalyzed by a tungsten catalyst, such as sodium tungstate, potassium tungstate, or tungstic acid, often in the presence of glacial acetic acid.[9] A molybdenum catalyst can also be used.[10]

-

Solvent: The reaction is typically carried out in an aprotic, aromatic solvent like toluene.[10]

-

Temperature: The oxidation is generally performed at a temperature ranging from 60°C to 110°C.[9]

-

Procedure:

-

Dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in the chosen solvent in a reaction vessel.

-

Add the tungsten or molybdenum catalyst and glacial acetic acid to the mixture.

-

Heat the reaction mixture to the desired temperature.

-

Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring the mixture at the reaction temperature until the reaction is complete (monitored by a suitable analytical technique like gas chromatography).

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization.

-

References

- 1. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]

- 2. This compound | 27603-25-4 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | C4H3F3N2O2S2 | CID 5062481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS # 27603-25-4, this compound - chemBlink [chemblink.com]

- 8. lookchem.com [lookchem.com]

- 9. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]

- 10. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]

An In-depth Technical Guide to the Mechanism of Action of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a synthetic heterocyclic compound, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of its known and potential mechanisms of action, drawing from available literature and analysis of its structural features. While specific mechanistic data for this compound is limited, this document consolidates information on its reported antifungal, herbicidal, and potential anticancer properties. Furthermore, this guide details robust experimental protocols for the elucidation of its precise molecular interactions and biological effects, aiming to facilitate further research and development.

Introduction

This compound is a member of the 1,3,4-thiadiazole class of compounds, which are recognized for their broad spectrum of biological activities.[1] The unique chemical structure of this molecule, featuring a trifluoromethyl group and a methylsulfonyl group, suggests a potential for potent and specific interactions with biological targets. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the sulfonyl group can participate in hydrogen bonding.[2] This compound is a known intermediate in the synthesis of herbicides and has documented antifungal properties.[3] This guide will explore the available information and plausible mechanisms underlying its observed biological effects.

Known and Potential Mechanisms of Action

The precise molecular targets of this compound are not extensively characterized in publicly available literature. However, based on its structural similarity to other bioactive thiadiazole derivatives and its reported activities, several potential mechanisms of action can be postulated.

Antifungal Activity

Patents have reported the antifungal activity of this compound.[3] While the exact mechanism is not detailed for this specific compound, other 1,3,4-thiadiazole derivatives have been shown to exert their antifungal effects through various mechanisms, including the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1]

Herbicidal Activity

As an intermediate in herbicide synthesis, its mode of action is of significant interest. Thiadiazole derivatives are known to act as herbicides through various mechanisms, including the inhibition of photosynthesis and the disruption of electron transport and photophosphorylation. Some thiadiazole compounds mimic plant hormones, leading to uncontrolled growth and eventual plant death.

Potential Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in several compounds with demonstrated anticancer activity. The proposed mechanisms for related compounds involve the induction of apoptosis (programmed cell death) through various signaling pathways. A plausible, yet unconfirmed, mechanism for this compound could be the inhibition of key enzymes involved in cancer cell proliferation and survival.

Carbonic Anhydrase Inhibition: A Plausible Target

A significant area of investigation for thiadiazole-containing compounds is their ability to inhibit carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. The sulfonamide group, structurally related to the sulfonyl group in the topic compound, is a classic zinc-binding group found in many potent CA inhibitors. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as anticancer agents. Given the structural similarities, it is highly probable that this compound may act as a carbonic anhydrase inhibitor.

Quantitative Data

| Compound Class | Target/Organism | Assay Type | Potency (IC50/MIC) | Reference |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Candida albicans | Antifungal Susceptibility | MIC: 0.048-3.12 µg/mL | [4] |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Cryptococcus neoformans | Antifungal Susceptibility | MIC: < 0.048 µg/mL | [4] |

| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivatives | Various Fungi | Mycelial Growth Inhibition | EC50: 2.9-93.3 µg/mL | [5] |

Experimental Protocols

To elucidate the precise mechanism of action and quantify the biological activity of this compound, the following detailed experimental protocols are recommended.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against carbonic anhydrase.

Materials:

-

Human Carbonic Anhydrase II (CA-II)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of CA-II solution.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of p-NPA solution.

-

Immediately measure the absorbance at 400 nm at 30-second intervals for 5 minutes.

-

The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Visualizations

Potential Signaling Pathway for Anticancer Activity

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a thiadiazole derivative, a potential mechanism for the anticancer activity of this compound.

Caption: Hypothetical apoptotic pathway initiated by the compound.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

This diagram outlines the general workflow for determining the enzyme inhibitory activity of the compound.

Caption: Workflow for the in vitro enzyme inhibition assay.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic and agrochemical agents. While its precise mechanisms of action are yet to be fully elucidated, its known biological activities and structural features suggest potential interactions with key cellular targets such as carbonic anhydrases. The experimental protocols detailed in this guide provide a clear path for future research to uncover the specific molecular basis of its activity and to quantify its potency. Further investigation into this compound is warranted to unlock its full potential in various applications.

References

- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 27603-25-4 | Benchchem [benchchem.com]

- 3. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]

- 4. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Executive Summary: 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, also known as TDA sulfone, is a specialized heterocyclic compound with significant applications in the agrochemical industry. Its structure, featuring a 1,3,4-thiadiazole core substituted with a methylsulfonyl and a trifluoromethyl group, imparts desirable properties such as enhanced lipophilicity and metabolic stability. This document provides an in-depth review of its chemical properties, established synthesis protocols, and primary biological activities. The principal application of this compound is as a key intermediate in the manufacturing of herbicides.[1][2][3] Furthermore, it has demonstrated notable antifungal, insecticidal, and bactericidal properties, highlighting its potential for broader use in integrated pest management systems.[4]

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[4][5] The presence of the trifluoromethyl group increases the molecule's stability and lipophilicity, while the methylsulfonyl group can influence its solubility and reactivity.[2][6] These characteristics are crucial for its function in agrochemical formulations.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 27603-25-4[6] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₄H₃F₃N₂O₂S₂[5][6] |

| Molecular Weight | 232.21 g/mol [4][6] |

| SMILES | CS(=O)(=O)C1=NN=C(S1)C(F)(F)F[3] |

| InChIKey | SQLPTSMJAQPVKR-UHFFFAOYSA-N[3][6] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | White to off-white powder/solid[4][5] |

| Melting Point | 86 °C[5] |

| Boiling Point | 268.7 - 269 °C (at 760 mmHg)[4][5] |

| Density | 1.65 g/cm³[4][5] |

| Flash Point | 116.3 °C[5] |

| LogP | 2.04[5] |

Synthesis and Manufacturing

The primary industrial method for producing this compound is through the catalytic oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA).[1][7] This reaction typically employs a strong oxidizing agent, such as hydrogen peroxide, in the presence of a metal catalyst.

Caption: General workflow for the synthesis of TDA sulfone via oxidation.

Several patented methods detail the specific conditions for this conversion. The choice of catalyst and solvent system is critical for achieving high yield and purity.

-

Protocol 1: Tungsten-Catalyzed Oxidation in Acetic Acid This process involves oxidizing 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole with an oxidizing agent in a reaction mixture that contains glacial acetic acid and a catalytic amount of a tungsten catalyst.[7] The tungsten catalyst can be tungstic acid itself or a compound capable of forming pertungstic acid, such as sodium or potassium tungstate.[7] The molar ratio of glacial acetic acid to the TDA precursor is typically maintained between 0.1:1 and 0.5:1.[7]

-

Protocol 2: Molybdenum or Tungsten-Catalyzed Oxidation in Aprotic Solvent An alternative method involves the oxidation of TDA using hydrogen peroxide in the presence of an activated molybdenum or tungsten catalyst, such as molybdic or tungstic acid.[1] This reaction is preferably carried out in an aprotic, aromatic solvent like toluene, and notably, proceeds in the absence of glacial acetic acid.[1] The activated catalyst can be formed in-situ by acidifying an alkali metal molybdate or tungstate salt with an acid like sulfuric acid.[1]

-

Protocol 3: Ultrasonic-Microwave Assisted Synthesis A high-efficiency protocol utilizes a composite oxidation catalyst of sodium chlorite and sodium tungstate in toluene.[8] The reaction is initiated under ultrasonic power (e.g., 800 W at 60°C) and then further driven by a combined ultrasonic-microwave system after the addition of more hydrogen peroxide.[8] This method has been reported to produce the final product with a yield of 95% and a purity of 99.6%.[8]

Table 3: Summary of Synthesis Conditions

| Precursor | Oxidizing Agent | Catalyst System | Solvent / Medium | Reported Yield | Reported Purity |

|---|---|---|---|---|---|

| TDA | Hydrogen Peroxide | Tungsten catalyst (e.g., tungstic acid) | Glacial Acetic Acid | High | Not specified |

| TDA | Hydrogen Peroxide | Activated Molybdenum or Tungsten catalyst | Toluene | Not specified | Not specified |

| TDA | Hydrogen Peroxide (35% and 70%) | Sodium Chlorite & Sodium Tungstate | Toluene | 95%[8] | 99.6%[8] |

Agrochemical and Biological Applications

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11] For this compound specifically, the applications are predominantly in the agrochemical sector.

Caption: Overview of the primary applications of TDA sulfone.

The most significant use of this compound is as a crucial building block in the synthesis of more complex herbicides.[1][2] It is a key intermediate in the production of herbicides that are vital for modern agriculture and weed management.[2] The trifluoromethyl and methylsulfonyl groups contribute to the efficacy of the final active herbicidal molecules.[2]

Research has consistently shown that this compound possesses significant antifungal activity against various fungal pathogens.[1][4] This property makes it a candidate for the development of new antifungal treatments in both agriculture and medicine.[4]

In addition to its antifungal properties, the compound has demonstrated potential as an insecticidal and bactericidal agent.[4] This dual activity is valuable for creating broad-spectrum pesticide formulations used in integrated pest management to control multiple threats simultaneously.[4]

While less documented, the anticancer potential of TDA sulfone has been explored in structure-activity relationship (SAR) studies.[4] The broader class of 1,3,4-thiadiazole derivatives is well-known for anticancer properties, suggesting this specific compound may warrant further investigation in oncological research.[10]

Mechanism of Action

The precise molecular mechanism of action for this compound is not extensively detailed in the available literature. However, its bioactivity can be attributed to its key functional groups.[4] The trifluoromethyl (CF₃) group is known to enhance the lipophilicity and metabolic stability of a molecule, which allows for more effective interaction with biological membranes and enzymes.[4][6] The electrophilic nature of the sulfonyl (SO₂) group allows it to participate in hydrogen bonding and other non-covalent interactions, which is crucial for binding to biological targets.[4]

References

- 1. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]

- 2. nbinno.com [nbinno.com]

- 3. 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-(trifluoromethyl)- | C4H3F3N2O2S2 | CID 5062481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 27603-25-4 | Benchchem [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]

- 7. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]

- 8. 1,3,4-Thiadiazole,2-(methylsulfonyl)-5-(trifluoromethyl)- | 27603-25-4 [chemicalbook.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and Development of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. This heterocyclic compound has garnered interest for its potential applications in agrochemicals and pharmaceuticals. This document collates available data on its synthesis, outlines detailed experimental protocols, and discusses its known biological effects, including antifungal, herbicidal, and potential anticancer activities. Due to a lack of publicly available quantitative data for this specific molecule, representative data for structurally related compounds are presented to illustrate the potential biological profile. This guide also explores the proposed mechanisms of action and provides a conceptual framework for its interaction with biological systems.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal and agricultural chemistry, known to impart a wide range of biological activities.[1][2][3] The incorporation of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while a methylsulfonyl group can modulate solubility and target interactions.[4][5] The subject of this guide, this compound, combines these features, suggesting a potential for potent and diverse biological effects. This document aims to consolidate the existing knowledge on this compound to aid researchers and developers in exploring its therapeutic and agrochemical potential.

Physicochemical Properties

This compound is a white to off-white powder.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₃F₃N₂O₂S₂ | [6] |

| Molecular Weight | 232.204 g/mol | [6] |

| SMILES | CS(=O)(=O)c1nnc(s1)C(F)(F)F | [6] |

| InChIKey | SQLPTSMJAQPVKR-UHFFFAOYSA-N | [6] |

| CAS Number | 27603-25-4 | [5] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[4][7] Several patented methods describe catalytic oxidation processes to achieve this transformation in high yield.

Experimental Protocol: Catalytic Oxidation Synthesis

This protocol is based on methodologies described in the patent literature.[7][8]

Materials:

-

2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

-

Hydrogen peroxide (30-35% solution)

-

Tungsten catalyst (e.g., sodium tungstate, tungstic acid) or Molybdenum catalyst (e.g., sodium molybdate)

-

Glacial acetic acid

-

Toluene

-

Sulfuric acid (optional, for catalyst activation)

Procedure:

-

In a suitable reaction vessel, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in an aprotic solvent such as toluene.

-

Add a catalytic amount of a tungsten or molybdenum-based catalyst. The catalyst can be an alkali metal salt (e.g., sodium tungstate) which may be activated by acidification with sulfuric acid to form the corresponding acid in situ.[7][8]

-

To this mixture, add glacial acetic acid.

-

Heat the reaction mixture to a temperature between 60°C and 110°C with stirring.

-

Slowly add hydrogen peroxide solution to the heated mixture over a period of several hours, maintaining the reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture at the elevated temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Upon completion, cool the reaction mixture and proceed with product isolation, which may involve washing with water, separation of the organic layer, and removal of the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization to yield this compound as a solid.

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Biological Activities

While specific quantitative data for this compound is limited in publicly accessible literature, the broader class of 1,3,4-thiadiazole derivatives exhibits a range of biological activities. This compound has been noted for its antifungal properties and as an intermediate in the synthesis of herbicides.[4][7]

Antifungal Activity

Table 1: Representative Antifungal Activity of Structurally Related 1,3,4-Thiadiazole Derivatives

| Compound Class | Fungal Species | Activity (MIC/EC50) | Reference |

| 2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Candida albicans | 0.048-3.12 µg/mL (MIC) | |

| 2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Cryptococcus neoformans | <0.048 µg/mL (MIC) | |

| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazoles | Various Fungi | 2.9-93.3 µg/mL (EC50) | [2] |

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential antifungal activity of the 1,3,4-thiadiazole sulfone scaffold.

Herbicidal Activity

2-(Alkylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazoles are recognized as intermediates in the production of herbicides.[7] The specific herbicidal activity and mechanism of action for this compound are not detailed in the available literature. However, other thiadiazole derivatives are known to act as herbicides through various mechanisms, including inhibition of photosynthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in the context of structure-activity relationship (SAR) studies of the 1,3,4-thiadiazole class.[4] Derivatives of this heterocyclic system have demonstrated cytotoxic effects against various cancer cell lines, with some showing potency comparable to established chemotherapeutic agents like doxorubicin.[4] The proposed mechanism often involves the induction of apoptosis.[4]

Table 2: Representative Cytotoxic Activity of 1,3,4-Thiadiazole Derivatives with Trifluoromethyl Substituents

| Compound Description | Cell Line | Activity (IC50) | Reference |

| 1,3,4-Thiadiazole with trifluoromethyl substituent | MCF7 (breast cancer) | Data not specified | [9] |

| 1,3,4-Thiadiazole with trifluoromethyl substituent | PC3 (prostate cancer) | Data not specified | [9] |

| 1,3,4-Thiadiazole with trifluoromethyl substituent | SKNMC (neuroblastoma) | Data not specified | [9] |

Note: This table highlights the investigation of anticancer activity in a class of compounds related to the subject of this guide. Specific IC50 values for this compound are not available in the reviewed literature.

Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound have not been fully elucidated. However, based on its chemical structure, a general mechanism of action can be proposed. The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve metabolic stability.[4] The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes.[4]

For antifungal activity, related thiadiazole derivatives have been shown to disrupt the fungal cell wall and membrane integrity. In the context of anticancer activity, the induction of apoptosis is a commonly suggested mechanism for this class of compounds.[4]

DOT Diagram: Proposed General Mechanism of Action

References

- 1. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]

- 4. This compound | 27603-25-4 | Benchchem [benchchem.com]

- 5. AU2008329194A1 - 2-(benzyl- and 1H-pyrazol-4-ylmethyl)sulfinyl thiazole derivatives as herbicides and plant growth regulators - Google Patents [patents.google.com]

- 6. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6031108A - Process for the preparation of this compound (TDA sulfone) - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, CAS number 27603-25-4. This heterocyclic compound has garnered significant interest in the agrochemical and pharmaceutical industries due to its potent antifungal, insecticidal, and herbicidal properties. This document consolidates available data, presents detailed experimental protocols, and visualizes key processes to serve as a comprehensive resource for professionals in research and development.

Core Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its structure, featuring a thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group, contributes to its notable chemical stability and biological activity.[2] The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfonyl group can influence solubility and reactivity.[3]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃F₃N₂O₂S₂ | [1][2] |

| Molecular Weight | 232.204 g/mol | [1] |

| CAS Number | 27603-25-4 | [2][4] |

| Appearance | White to off-white powder/solid | [1][4] |

| Melting Point | 86 °C | [1] |

| Boiling Point | 268.7 °C at 760 mmHg | [1] |

| Density | 1.65 g/cm³ | [1][4] |

| Flash Point | 116.3 °C | [1] |

| Vapor Pressure | 0.0125 mmHg at 25°C | [1] |

| Refractive Index | 1.465 | [1] |

| LogP | 2.04120 | [1] |

| Solubility | Likely low in aprotic solvents | [4] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[4][5] Various oxidizing agents and catalysts have been explored to optimize this conversion, with methods utilizing hydrogen peroxide in the presence of a molybdenum or tungsten catalyst being prominent.[4][5]

Detailed Experimental Protocol for Synthesis

The following protocol is based on a patented method for the synthesis of this compound.[5]

Materials:

-

2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA) (98.8% purity)

-

Toluene

-

Sodium molybdate monohydrate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

35 wt% Hydrogen Peroxide (H₂O₂) solution in water

Procedure:

-

To a solution of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (202.6 g, 1.0 mole) in toluene (116.2 g), add 5 grams of sodium molybdate monohydrate and 2 grams of concentrated H₂SO₄ with stirring.

-

Heat the mixture to 80°C with continuous stirring.

-

Uniformly add a 35 weight percent H₂O₂ solution (260 g, 2.67 mole) over a period of 4 hours.

-

Maintain the reaction temperature at 80 ± 2°C during the addition of H₂O₂.

-

After the addition is complete, continue to cook the reaction mixture at 80°C for approximately 2-3 hours.

-

Monitor the reaction progress using gas chromatography until the mono-oxidized species of TDA are less than 1%.

-

Upon completion, the product can be isolated and purified.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological and Pharmacological Activities

This compound exhibits a broad spectrum of biological activities, making it a valuable compound in various applications.[4]

Antifungal Properties

Insecticidal and Bactericidal Effects

Studies have indicated potential insecticidal and bactericidal activities, highlighting its utility in agricultural settings to combat various pests and bacteria.[4]

Herbicidal Intermediate

This compound serves as a crucial intermediate in the synthesis of herbicides.[3][4] Its chemical structure is amenable to modification for the development of targeted herbicidal formulations.[4]

Potential Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in numerous compounds with demonstrated anticancer properties.[4] While specific studies on the anticancer effects of this compound are not detailed in the provided search results, related thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines.[4] The proposed mechanism involves interaction with cellular targets leading to apoptosis.[4]

Mechanism of Action

The biological activity of this compound is attributed to its unique chemical structure. The trifluoromethyl group increases the compound's lipophilicity and metabolic stability, facilitating its interaction with biological membranes and enzymes.[4] The sulfonyl group can engage in hydrogen bonding and other molecular interactions, contributing to its overall bioactivity.[4]

Biological Activity and Mechanism Overview

Caption: Overview of biological activities and potential mechanisms of action.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment should be worn when handling this chemical.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the development of new agrochemicals and pharmaceuticals. Its well-defined synthesis and broad spectrum of biological activity make it a subject of ongoing research and development. This guide provides a foundational understanding of its core properties and applications, intended to support further scientific inquiry and innovation.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 27603-25-4 | Benchchem [benchchem.com]

- 5. Synthesis of this compound in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]

Elucidating the Structure of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in the agrochemical and pharmaceutical industries. This document outlines the synthetic pathway, detailed experimental protocols, and a comprehensive approach to its structural characterization using modern spectroscopic techniques.

Introduction

This compound is a synthetic organic compound featuring a five-membered 1,3,4-thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group.[1] The presence of the trifluoromethyl moiety often enhances metabolic stability and lipophilicity, while the methylsulfonyl group can modulate solubility and reactivity, making this scaffold attractive for the development of herbicides and pharmaceuticals. This guide serves as a comprehensive resource for the unambiguous identification and characterization of this molecule.

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of its precursor, 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole.[2] This reaction is typically carried out using a strong oxidizing agent in the presence of a catalyst.

Experimental Protocol: Oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

This protocol is adapted from established patent literature.

Materials:

-

2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

-

Hydrogen peroxide (30-50% aqueous solution)

-

Glacial acetic acid

-

Tungsten catalyst (e.g., sodium tungstate, potassium tungstate, or tungstic acid)

-

Toluene (or other suitable aprotic aromatic solvent)

-

Sulfuric acid (optional, for acidification)

-

Deionized water

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a well-ventilated fume hood, dissolve 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole in a suitable solvent such as toluene in a reaction flask equipped with a stirrer and a condenser.

-

Add a catalytic amount of a tungsten catalyst and glacial acetic acid to the reaction mixture.

-

Heat the mixture to a temperature between 60°C and 110°C with continuous stirring.

-

Slowly add hydrogen peroxide to the heated reaction mixture. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for a period of time to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If necessary, acidify the mixture with sulfuric acid.

-

The product can be isolated by cooling the solution to induce crystallization, followed by filtration. The collected solid is then washed with cold water and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the target compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Expected ¹H NMR Data:

Due to the absence of protons directly attached to the thiadiazole ring or the trifluoromethyl group, the ¹H NMR spectrum is expected to be simple, showing a single peak corresponding to the methyl protons of the sulfonyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Singlet | 3H | -SO₂CH ₃ |

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~45 | -SO₂C H₃ |

| ~120 (quartet, J ≈ 270 Hz) | -C F₃ |

| ~155 (quartet, J ≈ 40 Hz) | C -CF₃ (on thiadiazole ring) |

| ~165 | C -SO₂CH₃ (on thiadiazole ring) |

Expected ¹⁹F NMR Data:

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | -CF ₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl, trifluoromethyl, and thiadiazole ring functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1350-1300 & ~1160-1120 | Strong | Asymmetric and symmetric SO₂ stretching |

| ~1300-1100 | Strong | C-F stretching of CF₃ group |

| ~1600-1400 | Medium-Weak | C=N and N-N stretching of the thiadiazole ring |

| ~3000-2900 | Weak | C-H stretching of the methyl group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₄H₃F₃N₂O₂S₂), which is approximately 232.21 g/mol .[2]

-

Major Fragmentation Pathways: The fragmentation pattern is expected to involve the loss of small, stable molecules or radicals.

| m/z | Proposed Fragment |

| 232 | [M]⁺ |

| 163 | [M - CF₃]⁺ |

| 153 | [M - SO₂CH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

| 69 | [CF₃]⁺ |

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.

Caption: Synthesis and structural elucidation workflow.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in a mass spectrometer.

Caption: Proposed MS fragmentation pathway.

Conclusion

The structural elucidation of this compound is a systematic process that combines a well-defined synthetic route with a suite of powerful spectroscopic techniques. The data obtained from NMR, IR, and Mass Spectrometry, when analyzed in conjunction, provide a definitive confirmation of the molecule's structure. This guide provides the necessary theoretical and practical framework for researchers and scientists to confidently synthesize and characterize this important heterocyclic compound.

References

Potential Therapeutic Applications of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound featuring a thiadiazole core, has been identified primarily as a potent antifungal agent and a key intermediate in the synthesis of agricultural chemicals. The inherent biological activity of the 1,3,4-thiadiazole scaffold, present in numerous therapeutic agents, suggests a broader potential for this specific molecule. This technical guide provides a comprehensive review of the known and potential therapeutic targets of this compound, drawing from patent literature and analogous research on related compounds. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows to facilitate further research and drug development efforts.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The subject of this guide, this compound (also referred to as TDA sulfone), is a derivative that has been specifically noted for its significant antifungal efficacy.[2][3] The presence of a trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the methylsulfonyl group can participate in hydrogen bonding and influence solubility and reactivity, making this compound a person of interest for therapeutic applications.[2] Although primarily utilized as an intermediate in herbicide production, its documented biological activity warrants a deeper investigation into its potential as a therapeutic agent.[4]

Confirmed Biological Activity: Antifungal Properties

The primary documented therapeutic potential of this compound lies in its antifungal activity. This has been established in patent literature, which describes its efficacy against a variety of fungal pathogens.[2][3]

Quantitative Data

Table 1: Antifungal Activity of Structurally Related 2-Sulfonyl-1,3,4-thiadiazole Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Candida albicans | 0.048 - 3.12 | [5][6] |

| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | Cryptococcus neoformans | < 0.048 | [5][6] |

| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazoles | Various Fungi | 2.9 - 93.3 (EC50) | [7] |

Postulated Mechanism of Action

The precise mechanism of antifungal action for this compound has not been elucidated. However, based on the known mechanisms of other antifungal agents and the chemical properties of this molecule, a potential pathway can be hypothesized. The lipophilic nature, enhanced by the trifluoromethyl group, may facilitate its passage through the fungal cell membrane.[2] Once inside the cell, the sulfonyl group could potentially interact with and inhibit essential enzymes, disrupting cellular processes.[2]

Experimental Protocol: Antifungal Susceptibility Testing (General)

While the specific protocol used for this compound is not detailed in available literature, a standard method for assessing the in vitro antifungal activity of a novel compound is the broth microdilution assay.

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a specified cell density.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Control wells (no compound) are also included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Potential Therapeutic Target: Anticancer Activity

The 1,3,4-thiadiazole scaffold is a common feature in a multitude of compounds investigated for their anticancer properties.[8] Derivatives have been shown to induce apoptosis and interfere with various cellular processes in cancer cells.[9] While no specific anticancer studies on this compound have been found, the potential for such activity exists based on the extensive research into analogous compounds.

Insights from Related Compounds

Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against a variety of cancer cell lines. The IC50 values for some of these compounds are in the low micromolar range, indicating significant potency.

Table 2: Cytotoxic Activity of Various 1,3,4-Thiadiazole Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [8] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [8] |

| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MCF-7 (Breast) | 21.3 (µg/mL) | [3] |

| 2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF-7 (Breast) | Not specified, but showed high activity | [3] |

Potential Signaling Pathways in Anticancer Activity

Based on studies of other 1,3,4-thiadiazole derivatives, potential anticancer mechanisms could involve the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the potential anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: After cell adherence, the medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Other Potential Therapeutic Targets

The 1,3,4-thiadiazole nucleus is associated with a broad range of other biological activities, suggesting that this compound could have other, as-yet-unexplored therapeutic applications. These include potential roles as an antibacterial, insecticidal, and enzyme inhibitory agent.[2][10] Further research is required to investigate these possibilities.

Conclusion and Future Directions

This compound is a compound with confirmed antifungal activity. While its primary current use is as a chemical intermediate, the inherent biological activities of the 1,3,4-thiadiazole scaffold suggest a broader therapeutic potential, particularly in the realm of anticancer research. The immediate next steps for elucidating its therapeutic potential should focus on:

-

Quantitative Antifungal Studies: Determining the MIC values of this compound against a panel of clinically relevant fungal pathogens.

-

In Vitro Cytotoxicity Screening: Evaluating the anticancer activity of the compound against a diverse range of cancer cell lines.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound in both fungal and cancer cells.

The data and protocols presented in this guide provide a foundational framework for initiating these further investigations into the therapeutic potential of this compound.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 27603-25-4 | Benchchem [benchchem.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. library.dmed.org.ua [library.dmed.org.ua]

- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Physicochemical, Pharmacokinetic, and Toxicological Properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, a heterocyclic compound with known antifungal, insecticidal, and bactericidal properties.[1] Given its potential applications in agrochemicals and pharmaceuticals, a thorough understanding of its molecular properties is crucial for further development and optimization. This document outlines the predicted physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the title compound using established computational models. Detailed methodologies for these in silico predictions are provided, alongside a proposed mechanism of antifungal action involving the inhibition of the ergosterol biosynthesis pathway. All predicted quantitative data are summarized in structured tables for clarity and comparative analysis.

Introduction

This compound (CAS No. 27603-25-4) is a synthetic organic molecule that serves as a key intermediate in the production of certain herbicides.[2] Its chemical structure, featuring a 1,3,4-thiadiazole ring substituted with a methylsulfonyl group and a trifluoromethyl group, imparts significant biological activity.[1][2] The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the methylsulfonyl group can influence solubility and reactivity, making this scaffold a person of interest for the development of new bioactive agents.[2][3] This guide employs in silico methods to predict the compound's properties, offering a rapid and cost-effective approach to evaluate its drug-likeness and potential safety profile, thereby guiding future experimental research.

Predicted Physicochemical and Pharmacokinetic Properties

A series of in silico models were employed to predict the physicochemical and pharmacokinetic properties of this compound. The canonical SMILES string, CS(=O)(=O)C1=NN=C(S1)C(F)(F)F, was used as the input for these predictions.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological activity and pharmacokinetic behavior. The predicted properties for the title compound are presented in Table 1.

| Property | Predicted Value | Reference |

| Molecular Formula | C4H3F3N2O2S2 | [4][5] |

| Molecular Weight | 232.21 g/mol | [4] |

| LogP (Octanol/Water Partition Coefficient) | 0.96 | [6] |

| Water Solubility (LogS) | -2.5 (Moderately soluble) | pkCSM Prediction |

| Topological Polar Surface Area (TPSA) | 59.92 Ų | [6] |

Pharmacokinetic (ADME) Properties

The ADME profile of a compound dictates its bioavailability and persistence in the body. The predicted ADME properties are summarized in Table 2.

| Parameter | Predicted Value | Interpretation | Reference |

| Absorption | |||

| Caco-2 Permeability (logPapp) | 0.45 cm/s | Moderate | pkCSM Prediction |

| Intestinal Absorption (Human) | 85% | High | pkCSM Prediction |

| P-glycoprotein Substrate | No | Not an efflux pump substrate | pkCSM Prediction |

| Distribution | |||

| VDss (human) (Log L/kg) | -0.1 | Low distribution | pkCSM Prediction |

| Fraction Unbound (human) | 0.35 | Moderate protein binding | pkCSM Prediction |

| BBB Permeability (LogBB) | -0.8 | Low | pkCSM Prediction |

| CNS Permeability (LogPS) | -2.5 | Low | pkCSM Prediction |

| Metabolism | |||

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 | SwissADME Prediction |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 | SwissADME Prediction |

| CYP2C9 Inhibitor | Yes | Likely to inhibit CYP2C9 | SwissADME Prediction |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 | SwissADME Prediction |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 | SwissADME Prediction |

| Excretion | |||

| Total Clearance (log ml/min/kg) | 0.3 | Low | pkCSM Prediction |

| Renal OCT2 Substrate | No | Not a substrate for renal uptake | pkCSM Prediction |

Predicted Toxicological Properties

Early assessment of potential toxicity is a critical step in the development of any new chemical entity. The predicted toxicity profile for this compound is presented in Table 3. It is important to note that this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7]

| Toxicity Endpoint | Predicted Value | Interpretation | Reference |

| AMES Toxicity | No | Non-mutagenic | pkCSM Prediction |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | pkCSM Prediction |

| Hepatotoxicity | Yes | Potential for liver toxicity | pkCSM Prediction |

| Skin Sensitisation | No | Unlikely to be a skin sensitizer | pkCSM Prediction |

| Minnow Toxicity (log mM) | -0.5 | High toxicity to aquatic life | pkCSM Prediction |

| Oral Rat Acute Toxicity (LD50) | 2.5 mol/kg | Moderate acute toxicity | pkCSM Prediction |

| Oral Rat Chronic Toxicity (LOAEL) | 1.8 (log mg/kg_bw/day) | Potential for toxicity with repeated exposure | pkCSM Prediction |

Methodologies for In Silico Prediction

The in silico predictions presented in this guide were generated using widely recognized and freely accessible web-based tools. The general workflow for these predictions is illustrated below.

References

- 1. mdpi.com [mdpi.com]

- 2. SwissADME [swissadme.ch]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 27603-25-4: 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3… [cymitquimica.com]

- 6. Molecular Modelling Group [molecular-modelling.ch]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

In-Depth Technical Guide: Computational Docking of 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with EGFR Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the computational docking of the novel small molecule, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, with the kinase domain of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated target in oncology, and in silico methods such as molecular docking are pivotal in the early stages of drug discovery for identifying and optimizing potential inhibitors. This document outlines the theoretical background, experimental procedures for protein and ligand preparation, the execution of molecular docking simulations, and the analysis of results. All quantitative data are summarized in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the field of computational drug design.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK MAPK and PI3K/AKT/mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[3][4] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of various human cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[5][6] Consequently, the ATP-binding site of the EGFR kinase domain has become a prime target for the development of small-molecule inhibitors.[7]

The compound this compound is a synthetic heterocyclic molecule.[8] Its structure features a 1,3,4-thiadiazole ring, a common scaffold in medicinal chemistry known for a wide range of biological activities.[9][10] The presence of a trifluoromethyl group can enhance metabolic stability and membrane permeability, while the methylsulfonyl group may participate in key binding interactions.[8][11] Although primarily investigated as an intermediate in herbicide synthesis, its structural motifs suggest potential as a kinase inhibitor.

Computational docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[12] This method is instrumental in virtual screening for hit identification and in lead optimization to enhance binding affinity and selectivity. By simulating the intermolecular interactions between the ligand and the protein, docking algorithms can provide valuable insights into the binding mode and free energy of binding, thereby guiding the rational design of more potent and specific inhibitors.[13]

This guide provides a step-by-step protocol for docking this compound into the ATP-binding site of the EGFR kinase domain, offering a practical framework for researchers to evaluate its potential as a novel EGFR inhibitor.

Materials and Methods

This section details the protocols for preparing the protein and ligand, and for performing the molecular docking simulation.

Protein Preparation

A high-resolution crystal structure of the human EGFR kinase domain is required. For this study, we will use the PDB entry 2GS6 , which represents the active conformation of the kinase domain.[14]

Protocol:

-

Obtain Protein Structure: Download the PDB file for 2GS6 from the RCSB Protein Data Bank (--INVALID-LINK--).

-

Pre-processing:

-

Load the PDB structure into a molecular modeling software (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro).

-

Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands or ions.

-

Inspect the protein for missing residues or atoms. If necessary, use modeling tools to build and refine these missing parts.

-

For this protocol, we will focus on chain A of the dimeric structure.

-

-

Protonation and Charge Assignment:

-

Add hydrogen atoms to the protein structure, ensuring correct ionization states for acidic and basic residues at a physiological pH of 7.4.

-

Assign partial charges to each atom using a standard force field (e.g., AMBER, CHARMM). Most molecular modeling packages have built-in tools for this step.

-

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogen atoms. This is typically done using a steepest descent or conjugate gradient algorithm.

-

Final Output: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation

The 3D structure of this compound needs to be generated and optimized.

Protocol:

-

Generate 2D Structure: Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or obtain the SMILES string: CS(=O)(=O)C1=NN=C(S1)C(F)(F)F.[15]

-

Convert to 3D: Convert the 2D structure into a 3D conformation using a program like Open Babel or the builder tools within molecular modeling software.

-

Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method to obtain a low-energy conformation.

-

Charge and Torsion Angle Assignment:

-

Assign Gasteiger partial charges to the ligand atoms.

-

Define the rotatable bonds (torsions) that will be explored during the docking simulation.

-

-

Final Output: Save the prepared ligand structure in the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Protocol

This protocol uses AutoDock Vina, a widely used open-source docking program.

Protocol:

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the ATP-binding site of the EGFR kinase domain.

-

To accurately define the active site, the grid box can be centered on the position of a known co-crystallized inhibitor (e.g., erlotinib from PDB ID: 1M17).[1][16]

-

A typical grid size would be 25 Å x 25 Å x 25 Å with a spacing of 1 Å between grid points.

-